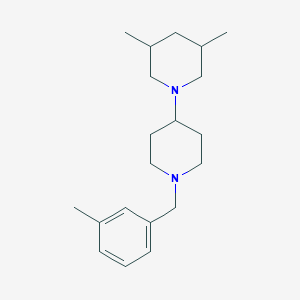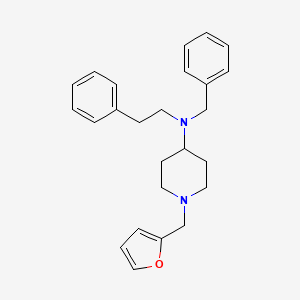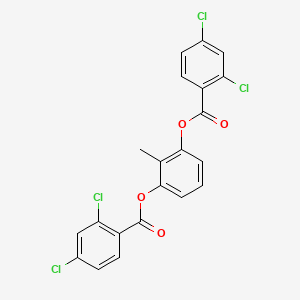![molecular formula C13H14N2O2 B10886989 N-methyl-N-[2-(pyridin-2-yl)ethyl]furan-2-carboxamide](/img/structure/B10886989.png)
N-methyl-N-[2-(pyridin-2-yl)ethyl]furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-N-[2-(pyridin-2-yl)ethyl]furan-2-carboxamide is a synthetic organic compound characterized by a furan ring attached to a carboxamide group, which is further substituted with a pyridin-2-yl ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-[2-(pyridin-2-yl)ethyl]furan-2-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with furan-2-carboxylic acid and 2-(pyridin-2-yl)ethylamine.
Activation of Carboxylic Acid: The carboxylic acid group of furan-2-carboxylic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Amide Formation: The activated carboxylic acid reacts with 2-(pyridin-2-yl)ethylamine to form the amide bond, yielding N-[2-(pyridin-2-yl)ethyl]furan-2-carboxamide.
Methylation: The final step involves the methylation of the nitrogen atom using methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions can target the carboxamide group, converting it to the corresponding amine.
Substitution: The pyridinyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles like bromine (Br2) or nitronium ion (NO2+) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: N-methyl-N-[2-(pyridin-2-yl)ethyl]furan-2-amine.
Substitution: Various substituted pyridinyl derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
N-methyl-N-[2-(pyridin-2-yl)ethyl]furan-2-carboxamide is used as a building block in organic synthesis, enabling the creation of more complex molecules through its reactive functional groups.
Biology
In biological research, this compound is investigated for its potential as a ligand in coordination chemistry, where it can form complexes with metal ions, which are useful in studying metalloproteins and enzyme mimetics.
Medicine
The compound is explored for its pharmacological properties, particularly as a potential therapeutic agent due to its ability to interact with biological targets such as enzymes and receptors.
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-methyl-N-[2-(pyridin-2-yl)ethyl]furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity or modulating their function. In receptor-mediated pathways, it can act as an agonist or antagonist, influencing cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
N-methyl-N-[2-(pyridin-2-yl)ethyl]benzamide: Similar structure but with a benzene ring instead of a furan ring.
N-methyl-N-[2-(pyridin-2-yl)ethyl]thiophene-2-carboxamide: Contains a thiophene ring instead of a furan ring.
N-methyl-N-[2-(pyridin-2-yl)ethyl]pyrrole-2-carboxamide: Features a pyrrole ring in place of the furan ring.
Uniqueness
N-methyl-N-[2-(pyridin-2-yl)ethyl]furan-2-carboxamide is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties compared to its analogs. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H14N2O2 |
|---|---|
Molecular Weight |
230.26 g/mol |
IUPAC Name |
N-methyl-N-(2-pyridin-2-ylethyl)furan-2-carboxamide |
InChI |
InChI=1S/C13H14N2O2/c1-15(13(16)12-6-4-10-17-12)9-7-11-5-2-3-8-14-11/h2-6,8,10H,7,9H2,1H3 |
InChI Key |
RXKBQICYPRUXLN-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCC1=CC=CC=N1)C(=O)C2=CC=CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(acetylamino)phenyl]-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]butanamide](/img/structure/B10886918.png)
![2-oxopropyl N-[(4-methylphenyl)carbonyl]glycylglycinate](/img/structure/B10886919.png)


![Bis[2-(2-furoyloxy)-1-naphthyl]methane](/img/structure/B10886949.png)
![2-[(5E)-5-{4-[(4-methylbenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B10886950.png)
![(2E)-2-cyano-N-(4-methylphenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B10886955.png)

![2-[(5E)-5-(3,5-dibromo-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B10886962.png)
![N-[4-(4-chlorophenoxy)phenyl]-2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetamide](/img/structure/B10886975.png)
![N-(1,3-benzothiazol-2-yl)-2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]butanamide](/img/structure/B10886984.png)
![(2E)-3-{2-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoprop-2-enamide](/img/structure/B10886988.png)
![N-{3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-2-methylpropyl}-1-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B10886995.png)
![1,6-dimethyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10887009.png)
